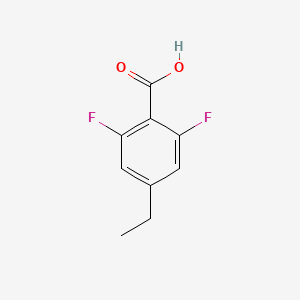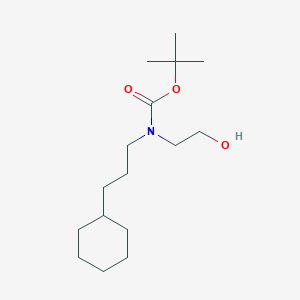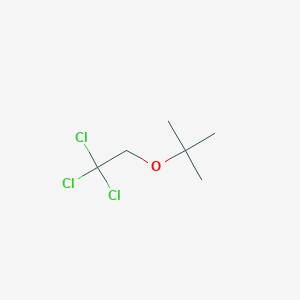
Propane, 2-methyl-2-(2,2,2-trichloroethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 2-methyl-2-(2,2,2-trichloroethoxy)- is an organic compound with a complex structure It is characterized by the presence of a propane backbone with a 2-methyl group and a 2-(2,2,2-trichloroethoxy) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 2-methyl-2-(2,2,2-trichloroethoxy)- typically involves the reaction of 2-methylpropane with 2,2,2-trichloroethanol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Propane, 2-methyl-2-(2,2,2-trichloroethoxy)- can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the trichloroethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Propane, 2-methyl-2-(2,2,2-trichloroethoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the trichloroethoxy group into other molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Propane, 2-methyl-2-(2,2,2-trichloroethoxy)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trichloroethoxy group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Propane, 2-ethoxy-2-methyl-: Similar in structure but with an ethoxy group instead of a trichloroethoxy group.
2-Propanol, 2-methyl-: Contains a hydroxyl group instead of an ether linkage.
Uniqueness
Propane, 2-methyl-2-(2,2,2-trichloroethoxy)- is unique due to the presence of the trichloroethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
67967-06-0 |
|---|---|
Molecular Formula |
C6H11Cl3O |
Molecular Weight |
205.5 g/mol |
IUPAC Name |
2-methyl-2-(2,2,2-trichloroethoxy)propane |
InChI |
InChI=1S/C6H11Cl3O/c1-5(2,3)10-4-6(7,8)9/h4H2,1-3H3 |
InChI Key |
GLGXKALTCAZDPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



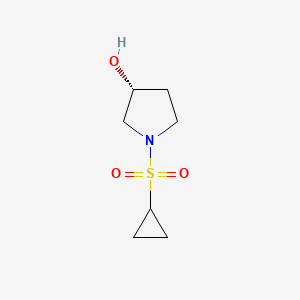
![3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12079921.png)


![5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl](/img/structure/B12079941.png)
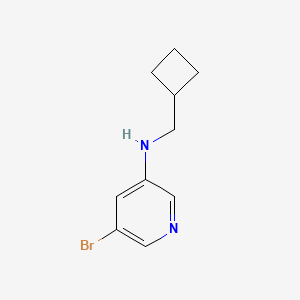
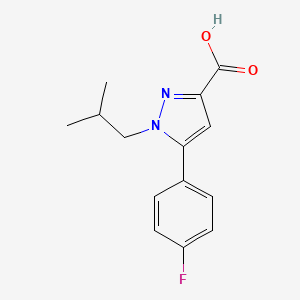
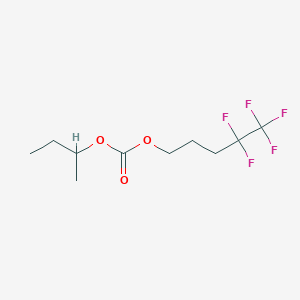
![Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B12079952.png)
![diazanium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B12079958.png)
